

An In-depth Technical Guide to Formaldehyde (^{13}C): Properties and Research Applications

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Compound of Interest

Compound Name: Formaldehyde (^{13}C)

CAS No.: 3228-27-1

Cat. No.: B127827

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This guide provides a comprehensive technical overview of the properties and applications of Formaldehyde (^{13}C), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document delves into the practical applications and theoretical underpinnings that make ^{13}C -labeled formaldehyde an invaluable tool in modern scientific research.

Introduction: The Significance of Isotopic Labeling

Formaldehyde, a fundamental one-carbon aldehyde, plays a critical role in various biological and industrial processes. The substitution of the naturally abundant ^{12}C atom with its stable, heavier isotope, ^{13}C , imparts a unique spectroscopic signature without significantly altering the chemical reactivity of the molecule. This isotopic enrichment is the cornerstone of its utility in sophisticated analytical techniques, allowing researchers to trace, quantify, and characterize molecules and metabolic pathways with high precision.

Core Properties of Formaldehyde (^{13}C)

Formaldehyde (^{13}C) retains the fundamental chemical reactivity of its unlabeled counterpart, participating in reactions such as polymerization and condensation.[1] However, the increased

mass of the ^{13}C isotope results in distinct physical and spectroscopic properties that are central to its applications.

Physical and Chemical Properties

The essential physical and chemical characteristics of Formaldehyde (^{13}C) are summarized in the table below. It is typically supplied as a 20% aqueous solution, as the pure form is a gas at room temperature and prone to polymerization.[1][2]

Property	Value	Source(s)
Chemical Formula	H^{13}CHO	[1][2][3]
Molecular Weight	31.02 g/mol	[3][4][5]
CAS Number	3228-27-1	[1][4]
Appearance	Colorless gas (pure), typically a colorless solution	[1]
Odor	Pungent	[1]
Isotopic Purity	Typically ≥ 99 atom % ^{13}C	[2]
Solubility	Highly soluble in water and organic solvents	[1]
Vapor Pressure	52 mmHg (37 °C)	[2][6]
Flash Point	113 °C (closed cup)	[2]

Spectroscopic Signature: The Power of ^{13}C -NMR

The key analytical advantage of Formaldehyde (^{13}C) lies in its nuclear magnetic resonance (NMR) properties. The ^{13}C nucleus is NMR-active, and its enrichment in formaldehyde allows for highly sensitive detection and quantification. In aqueous solutions, formaldehyde exists in equilibrium with methylene glycol and its oligomers.[7][8] ^{13}C -NMR spectroscopy is a powerful, non-invasive technique to study these equilibria, as it can distinguish between the different chemical states of the ^{13}C -labeled carbon atom.[9][10] This is particularly valuable in contexts where the concentration of free formaldehyde is a critical parameter, such as in the study of formaldehyde-releasing preservatives in cosmetics.[9]

Key Research Applications of Formaldehyde (^{13}C)

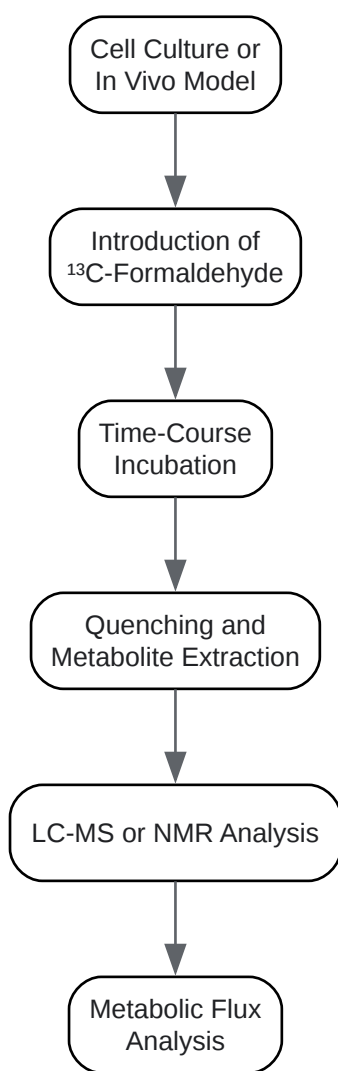
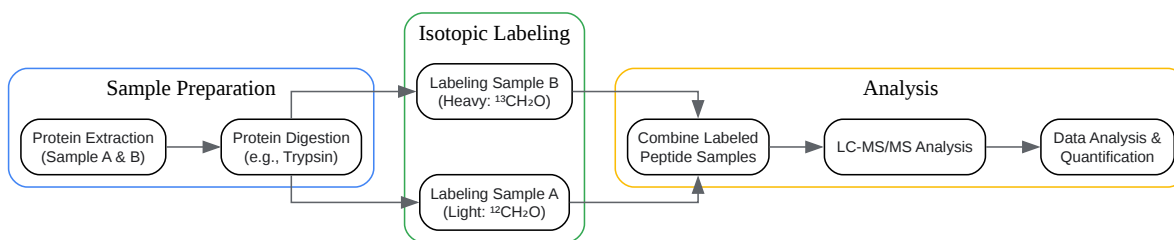
The unique properties of Formaldehyde (^{13}C) make it a versatile tool in a range of advanced research applications.

Quantitative Proteomics: Stable Isotope Dimethyl Labeling (SIDL)

Stable Isotope Dimethyl Labeling (SIDL) is a robust and cost-effective method for the relative and absolute quantification of proteins by mass spectrometry.[4][11][12] This technique utilizes the reaction of formaldehyde with primary amines (the N-terminus of peptides and the ϵ -amino group of lysine residues) in the presence of a reducing agent, such as sodium cyanoborohydride, to form a stable dimethylamine.[6]

By using different isotopic combinations of formaldehyde (e.g., $^{13}\text{CH}_2\text{O}$) and a reducing agent, a known mass difference is introduced between samples, allowing for their differentiation and relative quantification in a single mass spectrometry analysis.[5][12] This method is applicable to a wide array of sample types, including tissues and body fluids where metabolic labeling is not feasible.[6][12]

The following diagram illustrates the typical workflow for a duplex SIDL experiment.



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